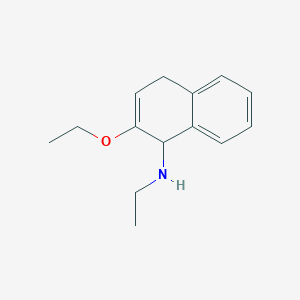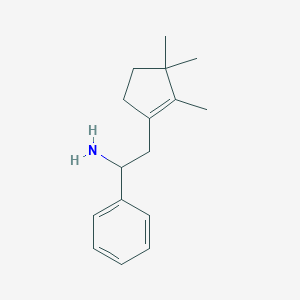
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane, also known as APTC, is a synthetic compound that has been studied for its potential use in scientific research. APTC belongs to the class of compounds known as cyclopentenylamines, which are known to have various biological activities.
Wirkmechanismus
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane inhibits the activity of LSD1 by binding to its active site. LSD1 is an enzyme that removes methyl groups from lysine residues on histone proteins, leading to changes in gene expression. By inhibiting LSD1, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane can alter gene expression patterns and potentially have therapeutic effects.
Biochemische Und Physiologische Effekte
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has also been shown to inhibit the migration and invasion of cancer cells. Additionally, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been shown to increase the levels of acetylcholine in the brain, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane in lab experiments is its specificity for LSD1. This allows researchers to selectively inhibit LSD1 activity and study its effects on gene expression. However, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has limitations as well. It has poor solubility in water, which can make it difficult to use in some experiments. Additionally, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Zukünftige Richtungen
There are several future directions for the study of 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its effects on other enzymes involved in epigenetic regulation. Additionally, further studies are needed to understand the in vivo effects of 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane and its potential for clinical applications.
Synthesemethoden
The synthesis of 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane involves several steps, including the reaction of 2,3,3-trimethylcyclopent-2-en-1-one with phenylhydrazine to form 2,3,3-trimethylcyclopent-1-en-1-yl phenylhydrazine. This intermediate is then reacted with ethyl chloroacetate to form the ethyl ester of 1-phenyl-2-(2,3,3-trimethylcyclopent-1-en-1-yl)hydrazinecarboxylic acid. Finally, the ethyl ester is hydrolyzed to form 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane.
Wissenschaftliche Forschungsanwendungen
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been studied for its potential use as a tool compound in scientific research. It has been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a role in epigenetic regulation. 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane has been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
147352-77-0 |
|---|---|
Produktname |
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane |
Molekularformel |
C16H23N |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine |
InChI |
InChI=1S/C16H23N/c1-12-14(9-10-16(12,2)3)11-15(17)13-7-5-4-6-8-13/h4-8,15H,9-11,17H2,1-3H3 |
InChI-Schlüssel |
YHISNGTYOBISAL-UHFFFAOYSA-N |
SMILES |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)N |
Kanonische SMILES |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)N |
Synonyme |
1-Amino-1-phenyl-(2,3,3-trimethylcyclopent-1-en-1-yl)ethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



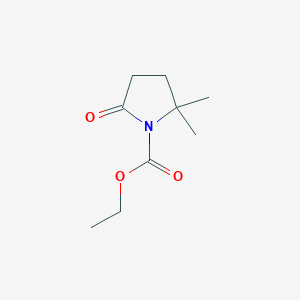
![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)
![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)
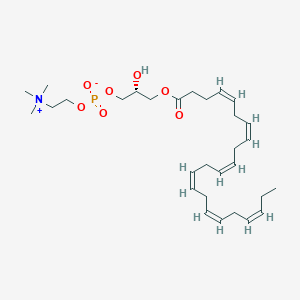
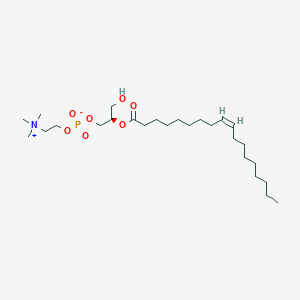
![[(2R,3S)-2-(2,4-Difluoro-phenyl)-3-methyl-oxiranyl]-methanol](/img/structure/B138149.png)
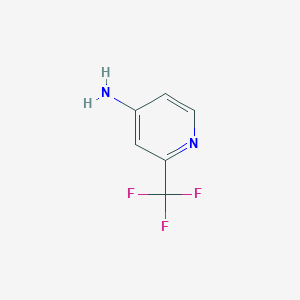
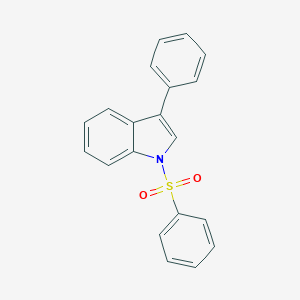
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
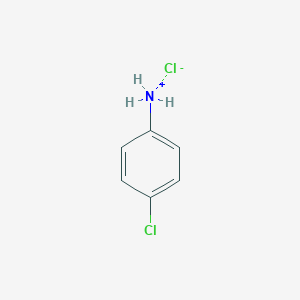
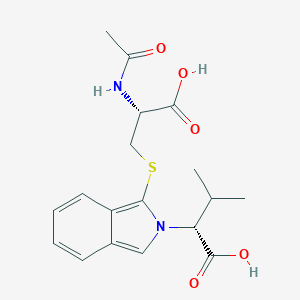
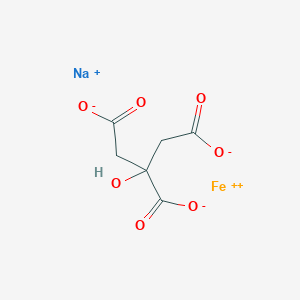
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
